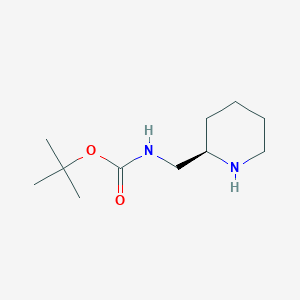

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Vue d'ensemble

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, Including medicinal products .

Applications De Recherche Scientifique

Applications in Synthesis of N-heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives, offering pathways to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are integral to the structural motif of numerous natural products and therapeutically relevant compounds, highlighting the importance of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate in facilitating asymmetric synthesis and contributing to medicinal chemistry and drug development (Philip et al., 2020).

Role in Industrial Applications

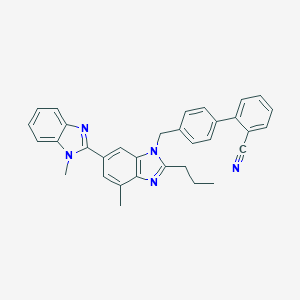

The compound finds its application in the synthesis of vandetanib, a therapeutic agent, through a series of reactions that highlight its utility in providing higher yields and commercial value for industrial production. This underscores its significance in the manufacturing of complex pharmaceuticals (Mi, 2015).

Environmental and Toxicological Aspects

In environmental science, the degradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed, providing insights into the biodegradation processes that could potentially involve (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate or its derivatives. These processes are crucial for understanding the environmental impact and remediation strategies for contaminants related to fuel additives (Thornton et al., 2020).

Toxicological Research

The modulation of urethane (ethyl carbamate) carcinogenicity by ethyl alcohol has been explored, providing valuable insights into the interactions and mechanisms influencing the carcinogenicity of urethane. Such studies are imperative for assessing the risk and developing safety guidelines for substances that may pose health hazards (Benson & Beland, 1997).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRUVVRMWMDZAE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205580 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate | |

CAS RN |

139004-96-9 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139004-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)

![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)